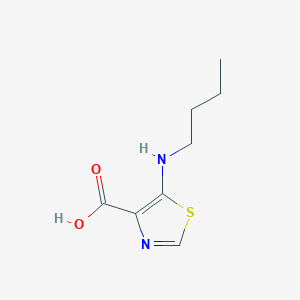![molecular formula C12H12N2OS B13963796 3-(2-(Methylthio)phenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13963796.png)
3-(2-(Methylthio)phenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst. This method is efficient and yields high purity products . Another common method involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylthio group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Base catalysts like sodium hydroxide or potassium carbonate are often used in condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit blood coagulation factors, making it a potential anticoagulant . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share a similar core structure and exhibit comparable biological activities.
Pyrazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and are known for their diverse pharmacological effects.
Imidazole Derivatives: Similar in structure, these compounds are widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- apart is its unique combination of the isoxazole ring with a methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics .
Propiedades
Fórmula molecular |
C12H12N2OS |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
3-(2-methylsulfanylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2OS/c1-16-10-5-3-2-4-8(10)11-9-6-7-13-12(9)15-14-11/h2-5,13H,6-7H2,1H3 |
Clave InChI |
QHLKKJCLRIXACI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C2=NOC3=C2CCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)

![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)





![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)


